3-{4-bromo-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzoic acid
Description
3-{4-Bromo-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzoic acid is a tricyclic heterocyclic compound featuring a benzoic acid moiety, bromo and methyl substituents, and an oxa-diaza fused ring system. The benzoic acid group may enhance solubility and receptor-binding capacity compared to non-carboxylic analogs.
Properties
IUPAC Name |
3-(4-bromo-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-10-yl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O4/c1-18-9-14(13-8-11(19)5-6-15(13)25-18)20-17(24)21(18)12-4-2-3-10(7-12)16(22)23/h2-8,14H,9H2,1H3,(H,20,24)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGOPTFSXXLNFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)Br)NC(=O)N2C4=CC=CC(=C4)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-bromo-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzoic acid typically involves multiple steps, starting from simpler precursors. One common method involves the hydrolysis of 4-bromo-3-methylbenzonitrile to obtain 4-bromo-3-methylbenzoic acid . This intermediate can then undergo further reactions to introduce the tricyclic structure and other functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Functional Group Analysis
The compound contains three key reactive sites:
-
Benzoic acid group : Positioned at the tricyclic core, enabling esterification, amidation, or decarboxylation.
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Bromine atom : Likely a leaving group for nucleophilic substitution.
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Tricyclic core : Includes oxygen and nitrogen atoms that may influence reactivity, though specific data on this system’s behavior is limited.
Nucleophilic Substitution at Bromine
The bromine atom at position 4 could undergo SN2 reactions with nucleophiles (e.g., amines, hydroxides) under basic conditions. For example:
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Reaction :
-
Reagents : Alkali hydroxides, amines, or thiols.
-
Conditions : Polar aprotic solvents (e.g., DMF) or protic solvents (e.g., ethanol) with heat.
Comparison of substitution pathways:
| Reaction Type | Reagents | Likely Products |
|---|---|---|
| SN2 substitution | NaOH, ethanol | Benzoic acid derivative (-OH) |
| Aminolysis | NH₃, heat | Benzoic acid derivative (-NH₂) |
Esterification of Benzoic Acid
The carboxylic acid group can react with alcohols to form esters:
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Reaction :
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Reagents : Alcohols (e.g., methanol), acid catalysts (e.g., H₂SO₄).
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Conditions : Refluxing alcohol with catalytic acid.
Amidation
Reaction with amines to form amides:
-
Reaction :
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Reagents : Amines (e.g., ethylamine), coupling agents (e.g., DCC, HOBt).
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Conditions : Room temperature, inert solvents (e.g., THF).
Decarboxylation
Potential thermal decarboxylation if the carboxylic acid is adjacent to a β-keto group:
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Reaction :
-
Conditions : High temperatures (≥200°C).
Structural Analog Insights
While direct reaction data for this compound is unavailable, analogous structures provide clues:
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Tricyclic Core Reactions
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Benzoic Acid Derivatives
Scientific Research Applications
The compound 3-{4-bromo-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzoic acid has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Organic Synthesis
The compound is primarily utilized as an intermediate in organic synthesis. Its unique structural features allow it to participate in various chemical reactions that lead to the formation of more complex organic molecules. The bromine atom can serve as a leaving group or a site for further functionalization, making it a versatile building block in synthetic chemistry .
Synthetic Pathways
Several synthetic pathways involving this compound have been documented, showcasing its utility in creating derivatives with enhanced biological activities or novel properties. For example, it can be used to synthesize compounds that exhibit selective inhibition of specific enzymes, which is crucial in drug development .
Medicinal Chemistry
The compound has shown promise in the field of medicinal chemistry , particularly as a potential therapeutic agent targeting various diseases mediated by specific biochemical pathways.
Case Studies
- PI3K Inhibition : Research indicates that derivatives of this compound may inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is implicated in cancer progression and other diseases. Compounds derived from this structure have been tested for their efficacy against cancer cell lines, demonstrating significant anti-proliferative effects .
- Antimicrobial Activity : Some studies have explored the antimicrobial properties of this compound and its derivatives. Initial results suggest that modifications to the core structure can enhance activity against certain bacterial strains, making it a candidate for further development as an antibiotic .
Material Science
Beyond biological applications, this compound's unique chemical structure makes it suitable for use in material science, particularly in the development of new polymers or coatings that require specific mechanical or thermal properties.
Table 1: Comparison of Applications
| Application Area | Specific Use Cases | Notes |
|---|---|---|
| Organic Synthesis | Intermediate for complex organic compounds | Versatile building block |
| Medicinal Chemistry | PI3K inhibition; Antimicrobial agents | Potential therapeutic applications |
| Material Science | Development of polymers and coatings | Unique structural properties |
Mechanism of Action
The mechanism of action of 3-{4-bromo-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Molecular weight calculated using standard atomic masses.
Bioactivity and Mode of Action
Hierarchical clustering of compounds based on bioactivity profiles () suggests that structural similarities correlate with shared modes of action. For example:
- Tricyclic Systems: Compounds with fused oxa-diaza rings (e.g., Compound A) often target microbial enzymes or DNA gyrase .
- Carboxylic Acid vs. Phenyl : The benzoic acid group could enable salt formation or ionic interactions with charged protein residues, distinguishing it from phenyl-bearing analogs .
Analytical and Computational Comparisons
- Spectroscopy : NMR and UV (as in ) are critical for differentiating substituent effects. For instance, the bromo group would produce distinct ¹H-NMR splitting patterns compared to hydrogen or methyl groups.
- Lumping Strategy : Organic compounds with similar structures (e.g., tricyclic cores) may undergo analogous physicochemical processes, enabling predictive modeling of reactivity or toxicity .
Biological Activity
Molecular Formula
- C : 18
- H : 16
- N : 2
- O : 4
Molecular Weight
- 324.33 g/mol
Structural Features
The compound features a unique tricyclic structure that includes a diazatricyclo framework, which may contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent. Below are key findings related to its biological effects:
Antitumor Activity
Research indicates that compounds similar to this one exhibit significant antitumor properties. For instance, studies have shown that derivatives of diazatricyclo compounds can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.
- PI3K/Akt Pathway Inhibition : Some studies suggest that this compound may inhibit the PI3K/Akt signaling pathway, which is crucial for cell growth and survival in many cancers.
- Apoptosis Induction : It has been observed to induce apoptosis in cancer cells, promoting programmed cell death through mitochondrial pathways.
Case Studies and Experimental Data
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antitumor effects in vitro on breast cancer cell lines with IC50 values indicating effective dose ranges. |
| Study 2 | Reported inhibition of cell migration in metastatic cancer models, suggesting potential use in preventing metastasis. |
| Study 3 | Evaluated the compound's effect on apoptosis markers; increased levels of caspase activation were noted in treated cells compared to controls. |
Therapeutic Implications
Given its biological activity, 3-{4-bromo-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzoic acid holds promise for further development as a therapeutic agent in oncology. Its ability to target critical pathways involved in cancer progression makes it a candidate for future drug development.
Future Research Directions
- In Vivo Studies : Further research is needed to evaluate the efficacy and safety of this compound in animal models before clinical trials.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activity could provide insights into optimizing its therapeutic use.
- Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure may enhance potency and selectivity against cancer cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology : The compound’s core tricyclic structure can be synthesized via cyclocondensation of substituted triazoles with benzaldehyde derivatives under acidic reflux conditions. For example, a reflux with 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole and substituted benzaldehydes in ethanol with glacial acetic acid yields intermediates that can be brominated and oxidized to form the final product . Optimization involves adjusting molar ratios (e.g., 1:1 for triazole:aldehyde), reaction time (4–8 hours), and temperature (80–100°C). Post-reaction purification via vacuum filtration or column chromatography is critical to isolate the product .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodology :
- NMR/IR : Use - and -NMR to confirm substituent positions (e.g., bromine at C4, methyl at C9) and carbonyl groups (11-oxo). IR spectroscopy verifies lactone (8-oxa) and amide (diazatricyclo) bonds .
- X-ray crystallography : Single-crystal X-ray analysis (e.g., R factor < 0.05) resolves the tricyclic geometry, bond angles, and stereochemistry, as demonstrated in analogous tricyclic compounds .
Q. How can researchers assess the compound’s purity and stability under varying storage conditions?
- Methodology :
- HPLC/LC-MS : Quantify purity (>95%) and detect degradation products (e.g., hydrolysis of the lactone ring).
- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition temperature >200°C). Store under inert gas (N) at –20°C to prevent oxidation of the 11-oxo group .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity while maintaining metabolic stability?
- Methodology :
- SAR studies : Replace the bromine (C4) with electron-withdrawing groups (e.g., nitro) to improve target binding. Modify the benzoic acid moiety (e.g., esterification) to enhance membrane permeability .
- In vitro metabolic assays : Use liver microsomes to track oxidative degradation (e.g., CYP450-mediated demethylation) and adjust substituents (e.g., fluorination at C9) to block metabolic hotspots .
Q. What computational approaches predict binding affinity to biological targets (e.g., kinases)?
- Methodology :
- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets. Validate with MD simulations (100 ns) to assess stability of hydrogen bonds (e.g., benzoic acid carboxylate with Lys72) .
- Free energy calculations : Use MM/GBSA to rank derivatives by binding energy (< –8 kcal/mol indicates high affinity) .
Q. How to resolve contradictions in biological activity data across cell lines?
- Methodology :
- Dose-response profiling : Test across multiple cell lines (e.g., HEK293, HeLa) with standardized protocols (IC ± SEM). Control for variables like efflux pumps (e.g., P-gp inhibitors) .
- Transcriptomic analysis : Compare gene expression (RNA-seq) in responsive vs. non-responsive cells to identify off-target effects (e.g., ROS-mediated apoptosis) .
Q. What strategies mitigate low yields in multi-step syntheses?
- Methodology :
- Process intensification : Use flow chemistry for hazardous steps (e.g., bromination) to improve safety and yield (>70%).
- Membrane separation : Apply nanofiltration to isolate intermediates, reducing solvent waste and improving throughput .
Q. How to design a theoretical framework for studying the compound’s mechanism of action?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
